2-(pyrrolidin-1-yl)-1,3-benzothiazol-6-yl 2-(2,4-dichlorophenoxy)acetate
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Overview
Description
2-(pyrrolidin-1-yl)-1,3-benzothiazol-6-yl 2-(2,4-dichlorophenoxy)acetate is a complex organic compound that has garnered interest due to its unique structural properties and potential applications in various scientific fields. This compound features a benzothiazole ring, a pyrrolidine ring, and a dichlorophenoxyacetate moiety, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyrrolidin-1-yl)-1,3-benzothiazol-6-yl 2-(2,4-dichlorophenoxy)acetate typically involves multi-step organic reactions. One common method includes the initial formation of the benzothiazole ring through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative. The pyrrolidine ring is then introduced via nucleophilic substitution reactions. Finally, the dichlorophenoxyacetate moiety is attached through esterification reactions using 2,4-dichlorophenoxyacetic acid and appropriate coupling agents .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(pyrrolidin-1-yl)-1,3-benzothiazol-6-yl 2-(2,4-dichlorophenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzothiazole and dichlorophenoxy moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
2-(pyrrolidin-1-yl)-1,3-benzothiazol-6-yl 2-(2,4-dichlorophenoxy)acetate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(pyrrolidin-1-yl)-1,3-benzothiazol-6-yl 2-(2,4-dichlorophenoxy)acetate involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, modulating their activity. The dichlorophenoxyacetate moiety may contribute to the compound’s overall bioactivity by enhancing its binding affinity or stability. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(pyrrolidin-1-yl)-1,3-benzothiazole: Lacks the dichlorophenoxyacetate moiety, making it less versatile.
2-(2,4-dichlorophenoxy)acetic acid: A simpler molecule used primarily in agrochemicals.
Benzothiazole derivatives: Various derivatives with different substituents that may have distinct properties and applications.
Uniqueness
The uniqueness of 2-(pyrrolidin-1-yl)-1,3-benzothiazol-6-yl 2-(2,4-dichlorophenoxy)acetate lies in its combined structural features, which confer a range of chemical reactivity and potential bioactivity. This makes it a valuable compound for diverse scientific research and industrial applications.
Properties
IUPAC Name |
(2-pyrrolidin-1-yl-1,3-benzothiazol-6-yl) 2-(2,4-dichlorophenoxy)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O3S/c20-12-3-6-16(14(21)9-12)25-11-18(24)26-13-4-5-15-17(10-13)27-19(22-15)23-7-1-2-8-23/h3-6,9-10H,1-2,7-8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACPDMMOBDHODSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=C(S2)C=C(C=C3)OC(=O)COC4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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